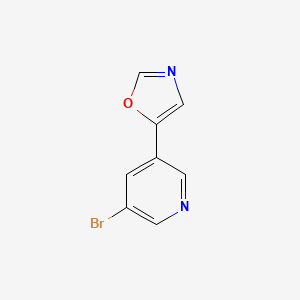

5-(5-Bromopyridin-3-YL)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGMFLJMMTYKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306489 | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-32-5 | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(5-Bromopyridin-3-YL)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document delves into the molecule's chemical properties and provides a detailed methodology for its structural elucidation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

Heterocyclic compounds, molecules containing cyclic structures with at least one atom other than carbon within the ring, are foundational to the development of a vast array of pharmaceuticals and functional materials. The pyridyl-oxazole scaffold, which combines the structural features of both pyridine and oxazole rings, represents a privileged motif in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for potential metabolic transformations, while the oxazole ring offers a stable, aromatic core that can be readily functionalized. The presence of a bromine atom on the pyridine ring of this compound introduces a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental chemical properties can be reliably predicted or are available from commercial suppliers. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| CAS Number | 1256819-32-5 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of heterocyclic compounds |

| Purity | Commercially available up to 97% | [2] |

Synthesis Strategies: A Conceptual Overview

The synthesis of pyridyl-oxazole derivatives can be achieved through various established synthetic routes. One of the most common and versatile methods is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. For the synthesis of this compound, a plausible synthetic pathway would involve the use of 5-bromonicotinaldehyde as the starting material.

Experimental Workflow: Conceptual Van Leusen Synthesis

Caption: Conceptual workflow for the Van Leusen synthesis of this compound.

Structure Elucidation: A Multi-Technique Approach

The unambiguous determination of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons.

-

Oxazole Protons: The oxazole ring has two protons. The proton at the C2 position will likely appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C4 position is also expected to be a singlet, typically appearing slightly more upfield (δ 7.5-8.0 ppm).

-

Pyridine Protons: The brominated pyridine ring has three protons. Due to the substitution pattern, they will appear as distinct signals, likely multiplets or broad singlets, in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and oxazolyl substituents.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule.

-

Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate in the range of δ 120-160 ppm. The C2 carbon, being between two heteroatoms, will be the most downfield.

-

Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C5 of pyridine) will have its chemical shift influenced by the halogen's electronic effects.

Experimental Protocol: Acquiring and Interpreting NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters should be used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

4.2.1. Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for oxazoles can involve the loss of CO, HCN, or cleavage of the bond between the two rings.[3]

Logical Framework for Spectroscopic Analysis

Caption: A multi-technique approach to the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

-

Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.

-

C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and oxazole rings.

-

C-O-C stretching: A strong band in the 1250-1050 cm⁻¹ region, indicative of the ether-like linkage within the oxazole ring.

-

C-Br stretch: A weaker band in the lower frequency region (typically below 800 cm⁻¹).

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key chemical properties and a detailed, predictive framework for its structural elucidation using modern spectroscopic techniques. The synthetic versatility offered by the bromine substituent allows for the generation of diverse libraries of compounds for biological screening. Further research into the synthesis of new derivatives and the exploration of their pharmacological activities is a promising avenue for future investigations. As new data becomes available, a more detailed experimental profile of this compound will undoubtedly emerge, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Synthesis of 5-(5-Bromopyridin-3-yl)oxazole

This guide provides a comprehensive overview of the synthetic pathway for 5-(5-Bromopyridin-3-yl)oxazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the primary synthetic route, starting materials, reaction mechanisms, and experimental protocols, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction and Strategic Overview

This compound is a disubstituted heteroaromatic compound featuring both a pyridine and an oxazole ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of this target molecule is most effectively achieved through a convergent strategy, primarily employing the Van Leusen oxazole synthesis. This well-established reaction provides a reliable method for the formation of the 5-substituted oxazole ring.

The overall synthetic strategy involves two key stages:

-

Synthesis of the Aldehyde Precursor: Preparation of 5-bromopyridine-3-carbaldehyde.

-

Oxazole Ring Formation: The Van Leusen reaction between 5-bromopyridine-3-carbaldehyde and tosylmethyl isocyanide (TosMIC).

This guide will elaborate on each of these stages, providing both the theoretical underpinnings and practical experimental details.

Synthesis of the Key Precursor: 5-Bromopyridine-3-carbaldehyde

The critical starting material for the synthesis of the target oxazole is 5-bromopyridine-3-carbaldehyde. A robust method for its preparation involves a Grignard reaction with 3,5-dibromopyridine, followed by formylation using N,N-dimethylformamide (DMF).

Mechanistic Rationale

The synthesis commences with the chemoselective formation of a Grignard reagent at one of the bromine-substituted positions of 3,5-dibromopyridine. The choice of Grignard reagent and reaction conditions is crucial to favor mono-addition. The resulting pyridylmagnesium halide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. The use of a Grignard reaction is a classic and effective method for carbon-carbon bond formation and functionalization of aromatic halides.[1]

Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbaldehyde

-

Materials:

-

3,5-Dibromopyridine

-

Magnesium turnings

-

Isopropylmagnesium chloride (or other suitable Grignard reagent)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 3,5-dibromopyridine in anhydrous THF to the magnesium turnings. To initiate the reaction, a small amount of a Grignard reagent such as isopropylmagnesium chloride can be added.

-

Once the Grignard formation is initiated (indicated by a gentle reflux and disappearance of the magnesium), the remaining 3,5-dibromopyridine solution is added dropwise, maintaining a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled in an ice bath, and a solution of anhydrous DMF in THF is added dropwise, keeping the temperature below 10 °C.

-

After the addition of DMF, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography or recrystallization from a mixture of petroleum ether and ethyl acetate to yield 5-bromopyridine-3-carbaldehyde.

-

Core Synthesis: The Van Leusen Oxazole Synthesis

The cornerstone of this synthetic pathway is the Van Leusen oxazole synthesis, a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

Mechanistic Insights

The Van Leusen reaction proceeds through a well-defined mechanism:[2][3]

-

Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 5-bromopyridine-3-carbaldehyde.

-

Intramolecular Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.

-

Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.

The unique reactivity of TosMIC, which possesses an acidic proton, a good leaving group (tosyl), and an isocyanide group, drives this efficient transformation.[4]

Diagram of the Van Leusen Oxazole Synthesis Mechanism:

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-Bromopyridine-3-carbaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

-

Data Summary and Characterization

The following tables summarize the key reactants and expected characterization data for the final product.

Table 1: Key Reactants and Reagents

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromopyridine | Starting Material | C₅H₃Br₂N | 236.89 |

| Magnesium | Grignard Reagent | Mg | 24.31 |

| N,N-Dimethylformamide (DMF) | Formylating Agent | C₃H₇NO | 73.09 |

| 5-Bromopyridine-3-carbaldehyde | Aldehyde Precursor | C₆H₄BrNO | 186.01 |

| Tosylmethyl isocyanide (TosMIC) | Oxazole Precursor | C₉H₉NO₂S | 195.24 |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 |

| This compound | Final Product | C₈H₅BrN₂O | 225.04 |

Table 2: Characterization Data for this compound

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| ¹H NMR | Peaks corresponding to the protons on the pyridine and oxazole rings are expected. |

| ¹³C NMR | Resonances for the carbon atoms of both heterocyclic rings are expected. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight should be observed. |

Note: Specific NMR chemical shifts and coupling constants would need to be determined experimentally and compared with literature values for confirmation of the structure.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic pathway for this compound. The two-stage process, involving a Grignard reaction to form the key aldehyde precursor followed by a Van Leusen oxazole synthesis, provides an efficient route to the target molecule. The detailed mechanistic explanations and experimental protocols offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Adherence to standard laboratory safety practices and techniques for anhydrous reactions is paramount for the successful execution of these procedures.

References

- 1. ERIC - EJ1110417 - Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products, Journal of Chemical Education, 2016-Aug [eric.ed.gov]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. varsal.com [varsal.com]

Spectroscopic Ccharacterization of 5-(5-Bromopyridin-3-yl)oxazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules incorporating both pyridine and oxazole rings are of significant interest due to their prevalence in biologically active compounds and functional materials. 5-(5-Bromopyridin-3-yl)oxazole (CAS No: 1256819-32-5, Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ) is a noteworthy example, combining the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical properties of the oxazole ring. Accurate structural elucidation and purity assessment are paramount for any application of this compound, necessitating a thorough spectroscopic analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this particular compound but also serves as a methodological template for the characterization of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its 5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2' | ~ 8.8 - 9.0 | d | ~ 2.0 | Deshielded by adjacent nitrogen and bromine. |

| H-4' | ~ 8.2 - 8.4 | t | ~ 2.0 | Coupled to H-2' and H-6'. |

| H-6' | ~ 8.6 - 8.8 | d | ~ 2.0 | Deshielded by adjacent nitrogen. |

| H-2 | ~ 7.9 - 8.1 | s | - | Characteristic chemical shift for the C2-proton of an oxazole ring. |

| H-4 | ~ 7.3 - 7.5 | s | - | Characteristic chemical shift for the C4-proton of an oxazole ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |

| C-2' | ~ 150 - 152 | Attached to nitrogen. |

| C-3' | ~ 132 - 134 | Point of attachment to the oxazole ring. |

| C-4' | ~ 138 - 140 | Influenced by adjacent nitrogen and bromine. |

| C-5' | ~ 118 - 120 | Attached to bromine. |

| C-6' | ~ 147 - 149 | Attached to nitrogen. |

| C-2 | ~ 151 - 153 | O-C=N carbon of the oxazole ring. |

| C-4 | ~ 122 - 124 | C-H carbon of the oxazole ring. |

| C-5 | ~ 158 - 160 | Point of attachment to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretching | Pyridine and Oxazole rings |

| 1300 - 1000 | C-O stretching | Oxazole ring |

| 800 - 600 | C-Br stretching | Bromopyridine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically results in a prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 225/227 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 197/199 | [M - CO]⁺ | Loss of carbon monoxide from the oxazole ring. |

| 146 | [M - Br]⁺ | Loss of the bromine atom. |

| 118 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide after bromine loss. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

| 69 | [C₃H₃NO]⁺ | Oxazole ring fragment. |

Visualization of Spectroscopic Workflow and Structural Correlations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the key structural features that give rise to the predicted spectral data.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Key structural features of this compound and their predicted spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, purification, and characterization of this and other related heterocyclic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

The Ascendant Role of the 5-(Pyridin-3-yl)oxazole Scaffold: A Preliminary Structure-Activity Relationship Analysis for Novel Therapeutic Discovery

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyridine and oxazole heterocycles within a single molecular framework presents a compelling starting point for the discovery of novel therapeutic agents. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the oxazole moiety is a key pharmacophore in numerous biologically active compounds, contributing to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This technical guide provides a preliminary structure-activity relationship (SAR) analysis of the "5-(5-Bromopyridin-3-YL)oxazole" core. While direct biological data for this specific entity is not extensively available in the public domain, this document leverages SAR insights from structurally related motifs to propose a rational exploration strategy for developing novel drug candidates. We will dissect the core structure, identify key modification points, and outline detailed synthetic and biological evaluation protocols to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the Pyridinyl-Oxazole Heterocyclic System

The strategic combination of a pyridine and an oxazole ring offers a rich tapestry of physicochemical properties conducive to drug-likeness. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for target engagement, while also influencing the molecule's overall polarity and solubility. The 3,5-disubstitution pattern on the pyridine ring provides a defined vector for substituents to probe distinct regions of a biological target's binding pocket.[5] The oxazole ring, a five-membered heterocycle, is relatively metabolically stable and serves as a rigid linker, properly orienting the appended functionalities.[4]

The bromine atom at the 5-position of the pyridine ring in our core molecule, This compound , is of particular strategic importance. It serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.[6][7] This allows for the systematic and efficient introduction of diverse substituents to probe the SAR landscape.

This guide will therefore focus on a rational, multi-pronged approach to the preliminary SAR exploration of the This compound scaffold, with a primary focus on identifying novel anticancer and antimicrobial agents, given the established precedence for these activities in related heterocyclic systems.[8][9]

Deconstruction of the Core Scaffold and Proposed SAR Exploration Strategy

The preliminary SAR analysis of This compound will be systematically explored by dissecting the molecule into three key regions and proposing targeted modifications for each.

Diagram 1: Key Regions for SAR Modification

Caption: Key regions of the this compound scaffold for SAR exploration.

Region A: The 5-Substituted Pyridine Ring

The primary focus of our initial SAR exploration will be the modification of the 5-position of the pyridine ring, currently occupied by a bromine atom. This position is ripe for diversification to probe for interactions within a putative binding pocket.

Rationale: The bromine atom itself may contribute to activity through halogen bonding, but its true value lies in its synthetic utility. By replacing the bromine with a variety of aryl, heteroaryl, and alkyl groups, we can systematically explore the impact of size, electronics, and hydrogen bonding potential on biological activity. SAR studies of other kinase inhibitors have shown that substitutions at analogous positions can significantly impact potency and selectivity.[8][10]

Proposed Modifications:

-

Aryl and Heteroaryl Substitutions: Introduction of a range of substituted phenyl rings (e.g., with methoxy, chloro, fluoro, cyano, and trifluoromethyl groups) to explore electronic and steric effects. Additionally, the introduction of other heteroaromatic rings (e.g., thiophene, furan, pyrazole, and other pyridines) can introduce new hydrogen bond donors and acceptors.

-

Bioisosteric Replacements for Bromine: While serving as a synthetic handle, it is also prudent to explore direct bioisosteric replacements for the bromine atom to modulate physicochemical properties.[11][12] Proposed bioisosteres include -CF3, -CN, and -S(O)2CH3.

-

Alkyl and Cycloalkyl Groups: Introduction of small alkyl and cycloalkyl groups can probe for lipophilic pockets in the target binding site.

Synthetic Approach: The primary synthetic routes for modifying this position will be palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction of This compound with a variety of commercially available or readily synthesized boronic acids or esters.[6][13]

-

Negishi Coupling: For substrates where the corresponding boronic acid is unstable or difficult to access, the Negishi coupling with organozinc reagents offers a powerful alternative.[7][14]

Region B: The Oxazole Core

The oxazole ring itself is a critical pharmacophoric element. While our initial focus will be on maintaining this core, future exploration could involve its replacement with other five-membered heterocycles to assess the importance of the oxygen and nitrogen atom placement.

Rationale: The oxazole ring provides a specific geometry and electronic distribution. Replacing it with bioisosteres such as isoxazole, thiazole, or pyrazole can help determine the necessity of the 1,3-arrangement of the oxygen and nitrogen atoms for biological activity.

Proposed Modifications (Second Generation Library):

-

Isoxazole Analogues: To investigate the impact of altering the heteroatom positions.

-

Thiazole Analogues: To probe the effect of replacing the ring oxygen with a sulfur atom, which can alter electronic properties and potential metabolic pathways.

-

Pyrazole Analogues: To introduce a hydrogen bond donor at the 1-position of the ring.

Region C: Linker and Unexplored Positions

The linkage between the pyridine and oxazole rings at the 3- and 5'-positions, respectively, is fixed in our core scaffold. However, the C2 and C4 positions of the oxazole ring are unsubstituted and represent opportunities for further modification.

Rationale: Substituents on the oxazole ring can project into different regions of a binding pocket compared to those on the pyridine ring. This allows for a more comprehensive exploration of the target's topology.

Proposed Modifications:

-

Small Alkyl or Aryl Groups at C2 or C4: Introduction of methyl, ethyl, or phenyl groups at these positions can be achieved through modified synthetic routes, for example, by using different starting materials in a van Leusen-type oxazole synthesis.[15][16]

Experimental Protocols

General Synthetic Workflow

The proposed synthetic strategy will begin with the synthesis of the core This compound scaffold, followed by diversification at the 5-position of the pyridine ring.

Diagram 2: General Synthetic Workflow

Caption: Proposed synthetic workflow for generating a library of analogues.

Protocol 3.1.1: Synthesis of this compound (Core Scaffold)

This protocol is based on the well-established van Leusen oxazole synthesis.[15][16]

-

To a solution of 5-bromonicotinaldehyde (1.0 eq) in anhydrous methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

-

Add potassium carbonate (K2CO3) (2.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford This compound .

Protocol 3.1.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the diversification of the core scaffold.[6][13]

-

In a reaction vessel, combine This compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising compounds.

Diagram 3: Biological Evaluation Workflow

Caption: A tiered workflow for the biological evaluation of synthesized compounds.

Protocol 3.2.1: Primary Antiproliferative Screening

It is recommended to submit promising and structurally diverse compounds to the National Cancer Institute's NCI-60 human tumor cell line screen. This will provide initial data on the antiproliferative activity against a broad panel of cancer cell lines and can offer early insights into potential mechanisms of action.[17]

Protocol 3.2.2: Primary Antimicrobial Screening

The synthesized compounds should be screened for their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard broth microdilution methods should be employed.

Data Presentation and Interpretation

To facilitate the SAR analysis, all biological data should be compiled into a structured table.

Table 1: Proposed Data Structure for SAR Analysis

| Compound ID | R (Substitution at Pyridine C5) | Antiproliferative Activity (GI50, µM) - Representative Cell Line | Antimicrobial Activity (MIC, µg/mL) - Representative Strain |

| Core | -Br | TBD | TBD |

| A1 | -Phenyl | TBD | TBD |

| A2 | -4-Methoxyphenyl | TBD | TBD |

| A3 | -4-Chlorophenyl | TBD | TBD |

| A4 | -Thiophen-2-yl | TBD | TBD |

| ... | ... | ... | ... |

TBD: To Be Determined

By systematically analyzing the data in this table, initial SAR trends can be established. For example, the electronic nature of the substituent on an appended phenyl ring (electron-donating vs. electron-withdrawing) can be correlated with antiproliferative activity. Similarly, the size and shape of the substituent can be correlated with antimicrobial potency.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has outlined a rational and systematic approach to a preliminary SAR investigation, leveraging the synthetic tractability of the core structure. By focusing on modifications at the 5-position of the pyridine ring and, in subsequent generations, exploring substitutions on the oxazole ring and bioisosteric replacements of the core heterocycles, a comprehensive understanding of the SAR for this scaffold can be achieved. The proposed synthetic and biological evaluation workflows provide a clear roadmap for researchers to efficiently navigate the early stages of drug discovery with this versatile molecular framework. The insights gained from this preliminary analysis will be instrumental in guiding the design of more potent and selective drug candidates.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 5-(5-Bromopyridin-3-yl)oxazole in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Purity Standards of 5-(5-Bromopyridin-3-YL)oxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, heterocyclic building blocks are the foundational grammar of molecular design. Among these, This compound has emerged as a key intermediate. Its unique topology, combining a halogenated pyridine ring with an oxazole moiety, presents multiple reaction handles for diversification, making it a valuable scaffold for constructing complex molecular architectures. The bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrogen atoms in the pyridine and oxazole rings offer sites for hydrogen bonding and metallo-coordination.

This guide provides a comprehensive technical overview of this compound, focusing on the critical aspects of procurement, purity standards, and in-house quality control (QC) verification. For scientists whose work depends on the molecular integrity of their starting materials, understanding these factors is not merely procedural—it is fundamental to ensuring experimental reproducibility, accelerating discovery, and maintaining the integrity of the entire research and development pipeline.

Compound Identification:

-

IUPAC Name: this compound

-

Molecular Weight: 225.04 g/mol [2]

Part 1: Commercial Availability and Procurement Strategy

This compound is classified as a research and development chemical. It is not intended for direct medical or consumer use but is available through a global network of specialized chemical suppliers.[1][3] Procurement for research purposes is straightforward, but a discerning approach is necessary to ensure material quality.

Representative Commercial Suppliers

The following table summarizes typical offerings for this compound from various vendors. This is for illustrative purposes and does not constitute an endorsement. Researchers should always conduct their own supplier qualification.

| Supplier | CAS Number | Typical Purity | Notes |

| CP Lab Safety | 1256819-32-5 | 97% | Sold in gram quantities for professional laboratory use.[1] |

| BIOFOUNT | 1256819-32-5 | Not specified | Offers supporting documentation like NMR, HPLC, and MSDS for download.[2] |

| Fluorochem | 1256819-32-5 | ≥95% | Available in 1g and 5g quantities.[4] |

Procurement Insight: When sourcing this intermediate, the primary objective is to acquire material with a well-documented quality profile. Always request a batch-specific Certificate of Analysis (CoA) from the supplier. A comprehensive CoA is the first line of defense against downstream experimental failure. For critical applications, requesting the actual analytical data (e.g., HPLC chromatograms, NMR spectra) is a reasonable and recommended step.

Part 2: Purity Standards and Impurity Profiling

The quality of a pharmaceutical intermediate is a direct predictor of the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[5] For this compound, commercial purities typically range from ≥95% to >97%.[1][4] While this is acceptable for many discovery applications, understanding the nature of the remaining 3-5% is critical.

Impurities often originate from the synthetic route. A common method for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with Tosyl-methyl isocyanide (TosMIC).[6]

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Residual 5-bromonicotinaldehyde or TosMIC.

-

Side-Products: Isomers or products from incomplete cyclization.

-

Reagents/Catalysts: Traces of bases (e.g., K₂CO₃) or catalysts used in the synthesis.

Typical Certificate of Analysis (CoA) Specifications

A reliable supplier will provide a CoA with, at minimum, the following specifications. This framework aligns with global quality standards for pharmaceutical intermediates.[7]

| Parameter | Specification | Method | Rationale |

| Appearance | White to Off-White Solid | Visual | Provides a basic check for gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure is correct. |

| Purity | ≥95.0% (typically >97%) | HPLC | Quantifies the main component relative to detectable impurities. |

| Mass Identity | Conforms to molecular weight | Mass Spectrometry (MS) | Confirms the molecular weight and, ideally, the characteristic bromine isotopic pattern. |

Part 3: A Self-Validating System for In-House Quality Control

Trust in a supplier's CoA is important, but verification is paramount. Establishing a routine, in-house QC workflow for critical starting materials is a best practice that mitigates risk and ensures data integrity. This process acts as a self-validating system, confirming that the material is suitable for its intended use before significant resources are invested.[8]

Mandatory Visualization: Incoming Material QC Workflow

The following diagram outlines a robust and logical workflow for the qualification of a newly received batch of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. bio-fount.com [bio-fount.com]

- 3. 2022830-67-5 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid AKSci 9190FH [aksci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. qualityfwd.com [qualityfwd.com]

"5-(5-Bromopyridin-3-YL)oxazole" safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-(5-Bromopyridin-3-YL)oxazole

Introduction

This compound (CAS No. 1256819-32-5) is a heterocyclic compound incorporating both a bromopyridine and an oxazole moiety.[1][2][3] Such structures are of significant interest to researchers in medicinal chemistry and drug development, often serving as key building blocks or scaffolds in the synthesis of novel therapeutic agents.[4] The presence of the brominated pyridine ring and the oxazole ring suggests specific chemical reactivity and dictates the necessary precautions for its handling.

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. It is crucial to note that a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, the following information has been synthesized by expert analysis of structurally analogous compounds, including 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, 3-Bromopyridine, and Oxazole.[5][6][7] This approach allows for a robust, precautionary framework grounded in established chemical safety principles.

Hazard Identification and Risk Profile

Based on the analysis of its constituent chemical motifs, this compound is anticipated to present several health hazards upon exposure. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification (Inferred)

The hazard profile is extrapolated from closely related chemical structures.[5][7][8]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[5] |

| Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5] |

| Acute Toxicity, Oral (Potential) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |

| Flammability (Potential) | Category 2/3 | GHS02 | Danger/Warning | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6][7] |

-

Causality: The bromopyridine moiety is a known irritant, contributing to the skin, eye, and respiratory hazards.[6][9] Oxazole itself is classified as a flammable liquid and can cause serious eye damage.[7][8][10] The combination of these structural features necessitates a cautious approach, assuming all these potential hazards are present.

Comprehensive Protocols for Safe Handling and Storage

Adherence to rigorous laboratory protocols is essential to mitigate the risks associated with handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][11]

-

Ventilation: The laboratory should be well-ventilated, with systems in place to ensure air quality is maintained.[5]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory for providing a reliable barrier against exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[3][5][6] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated. |

| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes.[3][5][6] | Provides a barrier against accidental spills and minimizes skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or if aerosolization is likely.[11] | Protects against inhalation, which may cause respiratory tract irritation. |

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace within the fume hood of any unnecessary items.

-

Aliquotting: Use spark-proof tools for transferring the solid material to minimize ignition risk, given the potential flammability of related compounds.[12]

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, ensure the container is tightly sealed.[5][6] Thoroughly wash hands and any exposed skin with soap and water.[5][6]

-

Decontamination: Clean the work area and any equipment used with an appropriate solvent. Contaminated disposable materials should be placed in a designated hazardous waste container.

Storage Requirements

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Some suppliers recommend long-term storage at -20°C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, heat, sparks, and open flames.[6][11][12]

-

Location: Store in a designated area for hazardous chemicals, away from general laboratory traffic.

Emergency Response and First Aid

A clear and practiced emergency plan is crucial for effectively managing accidental exposures or spills.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][13] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13] |

Spill and Leak Management

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[14][15]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean: Decontaminate the spill area thoroughly.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containers: Dispose of contents and container in an approved waste disposal plant.[5] Do not dispose of it in standard laboratory trash or down the drain.[5][12]

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safety Workflows

Safe Handling Workflow

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocoldot

References

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. bio-fount.com [bio-fount.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. capotchem.com [capotchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole and Related Pyridine-Oxazole Compounds

Introduction: The Synergy of Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. These "privileged scaffolds" possess versatile binding properties, favorable pharmacokinetics, and synthetic accessibility. Both pyridine and oxazole rings are quintessential examples of such scaffolds.[1][2] Pyridine, a six-membered aromatic heterocycle, is the second most common nitrogen-containing ring system in FDA-approved drugs, prized for its ability to improve aqueous solubility, metabolic stability, and engage in hydrogen bonding.[2][3][4] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen, is also a cornerstone of many bioactive molecules, valued for its role in forming robust interactions with enzymes and receptors.[1][5][6]

The strategic fusion of these two heterocycles into a single molecular entity, such as the pyridine-oxazole core, creates hybrid molecules with the potential for enhanced and novel therapeutic properties.[7] This guide focuses on the compound This compound and its analogues, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and significant biological applications for researchers and drug development professionals. The bromine atom on the pyridine ring serves as a versatile synthetic handle, allowing for further molecular elaboration and optimization of biological activity.

PART 1: Synthetic Methodologies for Pyridine-Oxazole Scaffolds

The construction of the pyridine-oxazole linkage is a critical step in accessing these valuable compounds. Several synthetic strategies have been developed, each with distinct advantages. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The van Leusen Oxazole Synthesis

A cornerstone in oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9] This method is particularly powerful for creating the oxazole ring when starting with a pyridine-carboxaldehyde derivative. The reaction proceeds via a base-mediated cycloaddition, offering a direct route to 5-substituted oxazoles.[9]

Caption: General workflow of the van Leusen oxazole synthesis.

Detailed Protocol: van Leusen Synthesis of this compound

This protocol describes a representative procedure for synthesizing the title compound starting from 5-Bromonicotinaldehyde.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromonicotinaldehyde (1 equivalent) and Tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in anhydrous methanol.

-

Reaction Initiation: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the solution. The addition of the base is the critical step that initiates the cycloaddition cascade.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. The organic layer contains the desired product. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki Cross-Coupling Reactions

For building more complex analogues, the Suzuki cross-coupling reaction is an indispensable tool. This palladium-catalyzed reaction allows for the formation of a C-C bond between an organoboron compound and a halide. In the context of our topic, this is exemplified by reacting 5-bromo-2-methyl-4-phenyloxazole with a substituted aryl or heteroaryl boronic acid to generate diverse 5-substituted oxazole derivatives.[10] This highlights the utility of the bromine atom as a key functional group for diversification.

PART 2: Structure-Activity Relationship (SAR) and Biological Insights

The biological activity of pyridine-oxazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings.[11] Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

Key SAR Findings

-

Influence of Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring significantly modulate activity. For instance, the presence of groups capable of forming hydrogen bonds, such as -OCH₃, -OH, and -NH₂, has been shown to enhance antiproliferative activity against various cancer cell lines.[3][4] Conversely, bulky groups or certain halogens can sometimes lead to a decrease in activity.[3][4]

-

Role of the Oxazole Linker: The oxazole ring is not merely a passive linker. Its heteroatoms can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The relative orientation of the pyridine and oxazole rings, dictated by the substitution pattern, is critical for achieving optimal binding affinity.

-

Impact of Substituents on the Oxazole Ring: Further functionalization of the oxazole ring, for example at the C2 or C4 positions, provides another avenue for modulating the compound's physicochemical properties and biological profile.

Caption: Key structure-activity relationships for pyridine-oxazole compounds.

Biological Applications

The pyridine-oxazole scaffold has demonstrated a wide array of pharmacological activities, with anticancer and antimicrobial effects being among the most prominent.[12][][14]

Anticancer Activity: Many pyridine-oxazole and related pyridine-heterocycle derivatives have been investigated for their in vitro antitumor activity against various cancer cell lines, including liver (HepG2), colon (HT-29), and breast (MCF-7) cancer.[11] Some compounds have shown higher potency than the standard chemotherapeutic drug doxorubicin.[11] One study on pyridine-oxadiazole derivatives (a closely related scaffold) identified a compound with a 3,5-dichloro substitution as having the highest activity against A549 lung cancer cells, with an IC₅₀ value of 6.99 ± 3.15 μM.[7] This suggests that halogenation at specific positions can be a fruitful strategy for enhancing potency.

Antimicrobial Activity: The fusion of pyridine and oxazole rings is a recognized strategy for developing novel antimicrobial agents.[5] These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][14] For example, oxazolo-pyridine derivatives have been explored as potent antibacterial agents.[15] The mechanism often involves inhibiting essential microbial enzymes or disrupting cell wall integrity.

| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀/MIC) | Reference |

| Pyridine-Oxadiazole | Anticancer | A549 (Lung Cancer) | IC₅₀ = 6.99 μM | [7] |

| Phenyl-Oxadiazole-Pyridine | Antimicrobial | Various Bacteria | Not specified | [14] |

| Imidazo[1,2-a]pyridines | Anti-inflammatory | In vitro assays | Excellent activity | [14] |

| Pyridyl-Pyrazolines | Anticancer, Antimicrobial | 60 Cancer Cell Lines | Potent activity reported | [5] |

PART 3: Experimental Workflow for Drug Discovery

The path from a synthesized compound to a potential drug candidate involves a rigorous, multi-stage evaluation process. This workflow ensures that only the most promising molecules advance, saving time and resources.

Caption: A typical workflow for the discovery of pyridine-oxazole drug candidates.

Conclusion

The pyridine-oxazole scaffold, exemplified by molecules like this compound, represents a highly promising area for therapeutic innovation. The combination of two medicinally privileged heterocycles provides a rich platform for developing novel agents against challenging diseases, particularly cancer and microbial infections. The synthetic versatility afforded by methods like the van Leusen reaction and Suzuki coupling allows for extensive exploration of the chemical space around this core. Future research, guided by a deeper understanding of structure-activity relationships and target interactions, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. storage.googleapis.com [storage.googleapis.com]

- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-(5-Bromopyridin-3-YL)oxazole

<

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical and fine chemical industries for synthesizing a vast array of complex molecules, particularly biaryl and heterobiaryl structures.[2][3]

The 5-(pyridin-3-yl)oxazole moiety is a significant pharmacophore found in numerous biologically active compounds. Its synthesis via the coupling of a bromopyridine derivative, such as 5-(5-Bromopyridin-3-YL)oxazole, with various boronic acids or esters is a common and critical transformation. However, the presence of two nitrogen-containing heterocycles introduces specific challenges. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity.[4] This guide provides a comprehensive overview of the key parameters, detailed experimental protocols, and troubleshooting strategies for successfully executing the Suzuki-Miyaura cross-coupling of this important substrate.

Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding the role of each component is crucial for optimizing the reaction conditions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Palladium Catalyst and Precatalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst or introduced directly.[4]

-

Common Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used precatalyst that comes with its own phosphine ligands.[4]

-

Common Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes like PdCl₂(dppf) are stable and often used in conjunction with external phosphine ligands.[7][8] For heteroaryl couplings, catalyst systems derived from Pd(OAc)₂ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) often show high activity.[7][9]

2. Phosphine Ligands: The choice of phosphine ligand is critical and profoundly influences the catalyst's activity, stability, and selectivity.[10] For coupling heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[1]

-

Biarylphosphines: Ligands such as SPhos and XPhos are highly versatile and effective for a broad range of substrates, including sterically hindered and heteroaromatic ones.[10] They have demonstrated success in couplings involving aryl chlorides and heteroaryl systems.[1]

-

Other effective ligands: Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are particularly effective for challenging couplings.[11] For specific applications, other ligands like P(t-Bu)₃ have also shown utility.[12]

3. Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] The choice of base can significantly impact the reaction yield and needs to be compatible with the functional groups present in the substrates.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[14][15][16] Cs₂CO₃ is often effective in difficult couplings.[15]

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although inorganic bases are more common for this type of coupling.

4. Solvent: The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

-

Common Solvents: Mixtures of 1,4-dioxane/water, toluene/water, or THF/water are frequently used.[4][17] Anhydrous conditions can also be employed, particularly with soluble bases like potassium trimethylsilanolate (TMSOK), which can be beneficial for refractory heteroaryl couplings.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Reaction Condition Optimization

The optimal conditions can vary depending on the specific arylboronic acid used. The following table summarizes a set of starting conditions for optimization.

| Parameter | Condition | Rationale |

| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting bromide. |

| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst.[7] |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand suitable for heteroaryl couplings. |

| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong base effective in many Suzuki couplings.[16] |

| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system that dissolves both organic and inorganic reagents.[16][18] |

| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive substrates.[9][19] |

| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and degradation of the catalyst.[19] |

Step-by-Step Protocol

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).[17]

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

-

Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical concentration is 0.1 M with respect to the this compound.[17]

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[17]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[17]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[20][21]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Catalyst poisoning by pyridine nitrogen. | 1. Use a fresh catalyst and ensure an inert atmosphere.[19] 2. Switch to a stronger base like Cs₂CO₃.[15] 3. Increase the reaction temperature to 110 °C.[9] 4. Use a more electron-rich and bulky ligand like XPhos. Consider adding a Lewis acid like B(OMe)₃ to bind the pyridine.[4] |

| Homocoupling of Boronic Acid | Presence of Pd(II) species without aryl ligands.[4] | Ensure complete oxidative addition by using a more active catalyst system or higher temperature. |

| Dehalogenation of Starting Material | The Pd complex abstracts a hydride from the solvent or base.[4] | Use a different solvent (e.g., toluene) or base. Ensure the reaction is strictly anhydrous if using an anhydrous protocol. |

| Protodeborylation of Boronic Acid | The C-B bond is cleaved by a proton source.[4] | Use a less aqueous solvent system or anhydrous conditions. Use a boronic ester which can be more stable.[4] |

| Formation of Palladium Black | Catalyst aggregation and precipitation.[22] | Use a more stabilizing ligand or lower the reaction temperature. Ensure proper stirring. |

Conclusion